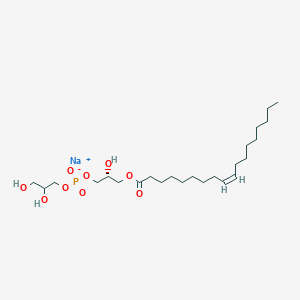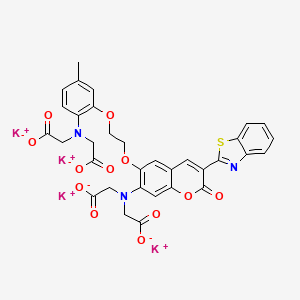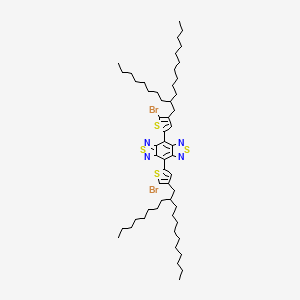
1-Bromo-4-(2-hexyldecyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-hexyldecyl)benzene is an organic compound with the chemical formula C22H37Br. It is a derivative of bromobenzene, where the bromine atom is substituted at the para position of the benzene ring, and a 2-hexyldecyl group is attached. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination of benzene is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromobenzene is then subjected to a Friedel-Crafts alkylation reaction with 2-hexyldecyl chloride in the presence of a Lewis acid catalyst to obtain 1-Bromo-4-(2-hexyldecyl)benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-hexyldecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) through nucleophilic aromatic substitution
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under high temperature and pressure conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Phenols: Formed through nucleophilic substitution with hydroxide ions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-hexyldecyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Used in the study of catalytic processes and the development of new catalysts.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-hexyldecyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: The simplest aryl bromide with a single bromine atom attached to the benzene ring.
4-Bromotoluene: A derivative of bromobenzene with a methyl group at the para position.
4-Bromobenzaldehyde: A derivative with an aldehyde group at the para position.
Uniqueness
1-Bromo-4-(2-hexyldecyl)benzene is unique due to the presence of the long 2-hexyldecyl chain, which imparts distinct physical and chemical properties
Propiedades
Fórmula molecular |
C22H37B |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-bromo-4-(2-hexyldecyl)benzene |
InChI |
InChI=1S/C22H37Br/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-21-15-17-22(23)18-16-21/h15-18,20H,3-14,19H2,1-2H3 |
Clave InChI |
OAOWDHHAGVEXFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)



![2-[2-Cyano-4-[(N-succinimidyloxy)carbonyl]phenyl]-1,3a,6a-triazapentalene](/img/structure/B1496610.png)
![3-Oxazolidinyloxy, 2-[(8R)-11-hydroxy-15,15-dimethyl-11-oxido-6-oxo-8-[[(1-oxohexadecyl)oxy]methyl]-7,10,12-trioxa-15-azonia-11-phosphahexadec-1-yl]-4,4-dimethyl-2-undecyl-, inner salt](/img/structure/B1496619.png)


![9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt](/img/structure/B1496632.png)
![[3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1496634.png)


![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B1496643.png)

